molecular formula C19H17BrN2O4 B11628367 (5E)-5-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione

(5E)-5-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B11628367
M. Wt: 417.3 g/mol
InChI Key: JCWZQAFNBKXKPE-OVCLIPMQSA-N
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Description

(5E)-5-({3-BROMO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a bromine atom, methoxy groups, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-BROMO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of glycine derivatives with urea under acidic conditions.

    Introduction of the bromine atom: Bromination of the aromatic ring is carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron(III) bromide.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final coupling: The final step involves coupling the substituted phenyl ring with the imidazolidine-2,4-dione core through a condensation reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to an imidazolidine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of imidazolidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

Medicine

    Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.

Industry

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5E)-5-({3-BROMO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The imidazolidine-2,4-dione core is essential for the compound’s stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({3-CHLORO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
  • (5E)-5-({3-FLUORO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

Uniqueness

The presence of the bromine atom in (5E)-5-({3-BROMO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity. The methoxy groups and the imidazolidine-2,4-dione core contribute to its unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17BrN2O4

Molecular Weight

417.3 g/mol

IUPAC Name

(5E)-5-[[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C19H17BrN2O4/c1-11-4-3-5-12(6-11)10-26-17-14(20)7-13(9-16(17)25-2)8-15-18(23)22-19(24)21-15/h3-9H,10H2,1-2H3,(H2,21,22,23,24)/b15-8+

InChI Key

JCWZQAFNBKXKPE-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)/C=C/3\C(=O)NC(=O)N3)OC

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)N3)OC

Origin of Product

United States

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